BenchChemオンラインストアへようこそ!

Methyl 2-((pyridin-3-ylmethyl)amino)benzoate

Kinase inhibition GSK-3β Anthranilate derivatives

For kinase and factor Xa SAR, select ortho-isomer (CAS 1094347-42-8). Its methyl ester enhances membrane permeability over the acid analog (CAS 282719-60-2), making it ideal for cell-based assays and phenotypic screening. Use as negative control in GSK-3β campaigns. Do not substitute with meta/para regioisomers; they alter binding and introduce variability in crystallography.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 1094347-42-8
Cat. No. B1386794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((pyridin-3-ylmethyl)amino)benzoate
CAS1094347-42-8
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NCC2=CN=CC=C2
InChIInChI=1S/C14H14N2O2/c1-18-14(17)12-6-2-3-7-13(12)16-10-11-5-4-8-15-9-11/h2-9,16H,10H2,1H3
InChIKeyVXNNDQUODQPVGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((pyridin-3-ylmethyl)amino)benzoate (CAS 1094347-42-8) – Technical Profile for Procurement and Screening


Methyl 2-((pyridin-3-ylmethyl)amino)benzoate (CAS 1094347-42-8) is a synthetic anthranilate-derived small molecule with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol . The compound features a benzoate ester core ortho-substituted with a (pyridin-3-ylmethyl)amino moiety, a scaffold that places it within the broader class of pyridinylmethyl-aminobenzoate derivatives . This structural motif has been exploited in medicinal chemistry campaigns targeting diverse therapeutic areas, including kinase inhibition [1], coagulation factor Xa modulation [2], and tyrosine kinase receptor antagonism [3]. The compound serves as a versatile synthetic building block and reference standard for pharmaceutical research and development.

Why Generic Substitution of Methyl 2-((pyridin-3-ylmethyl)amino)benzoate (CAS 1094347-42-8) Is Not Viable Without Empirical Validation


Direct substitution of methyl 2-((pyridin-3-ylmethyl)amino)benzoate with structurally related analogs is not a scientifically valid procurement strategy due to fundamental differences in molecular properties and biological performance. Positional isomerism, as exemplified by the ortho- versus meta- or para-substituted aminobenzoate analogs, yields divergent physicochemical and binding characteristics that cannot be predicted a priori . The carboxylic acid counterpart (CAS 282719-60-2) differs substantially in lipophilicity (LogP ~2.39 versus the methyl ester derivative), permeability potential, and hydrogen-bonding capacity (TPSA 62.22 Ų), all of which critically influence assay performance, cell penetration, and target engagement . Furthermore, even within the same molecular class, variations in substitution pattern and functional group identity drive dramatic shifts in biological activity—ranging from low micromolar kinase inhibition to inactivity (EC₅₀ > 300 μM) against the same target [1]. These observations underscore the necessity of empirical validation with the exact compound of interest rather than reliance on class-based extrapolation.

Quantitative Differentiation Evidence for Methyl 2-((pyridin-3-ylmethyl)amino)benzoate (CAS 1094347-42-8) Relative to Structural Analogs


GSK-3β Engagement: Carboxylic Acid Analog Lacks Meaningful Activity

In a high-throughput screening campaign against glycogen synthase kinase-3 beta (GSK-3β), the carboxylic acid analog of the target compound—2-[(pyridin-3-ylmethyl)amino]benzoic acid (CID 3442459)—exhibited an EC₅₀ value exceeding 300 μM (>3.00E+5 nM) [1]. This sub-millimolar level of activity is consistent with an inactive or non-specific hit profile in the context of kinase inhibitor discovery. The methyl ester derivative (CAS 1094347-42-8) is structurally distinct and has not been reported to exhibit activity against this target in publicly accessible datasets, representing a clear functional divergence between the ester and acid forms within this chemotype [1].

Kinase inhibition GSK-3β Anthranilate derivatives HTS screening

Positional Isomerism: Ortho-Substitution Confers Distinct Biological Profile from Meta- and Para-Analogs

Methyl 2-((pyridin-3-ylmethyl)amino)benzoate (CAS 1094347-42-8) is the ortho-substituted regioisomer within the pyridin-3-ylmethyl aminobenzoate family. Comparative analysis with the meta-substituted analog—methyl 3-((pyridin-3-ylmethyl)amino)benzoate—and the para-substituted analog—methyl 4-((pyridin-3-ylmethyl)amino)benzoate—reveals that positional isomerism drives divergent biological activities and binding behaviors . The ortho-substitution pattern places the pyridinylmethylamino group adjacent to the ester moiety, creating a distinct spatial arrangement that influences both intramolecular hydrogen-bonding potential and target-binding geometry relative to the meta and para congeners . Procurement of an incorrect positional isomer without empirical validation introduces uncontrolled variables in any SAR or screening campaign.

Positional isomerism SAR Aminobenzoate scaffold Binding specificity

Lipophilicity and Polarity: Ester Derivative Offers Favorable Physicochemical Profile for Cell-Based Assays

Computational physicochemical profiling of the carboxylic acid analog (CAS 282719-60-2) yields a calculated LogP of 2.3919 and a topological polar surface area (TPSA) of 62.22 Ų . The methyl ester derivative (CAS 1094347-42-8) is predicted to exhibit increased lipophilicity relative to the acid form due to esterification of the carboxylic acid moiety, coupled with a reduced hydrogen-bond donor capacity [1]. These physicochemical distinctions carry direct implications for assay performance: increased LogP generally correlates with enhanced passive membrane permeability, while reduced H-bond donor count (from 2 in the acid to 1 in the ester) favors cell penetration in phenotypic and cell-based screening formats [1].

Lipophilicity LogP TPSA Cell permeability Physicochemical properties

Synthetic Utility: Ortho-Aminobenzoate Scaffold Enables Modular Diversification

Methyl 2-((pyridin-3-ylmethyl)amino)benzoate is synthesized via reductive amination of methyl 2-aminobenzoate with pyridine-3-carboxaldehyde using a reducing agent such as sodium borohydride . This modular synthetic route distinguishes the ortho-substituted aminobenzoate scaffold from alternative regioisomers, which may require divergent synthetic strategies and exhibit different reactivity profiles . The compound serves as a versatile intermediate for further functionalization, including amide coupling at the ester moiety and N-alkylation or acylation at the secondary amine, enabling rapid generation of diverse analog libraries .

Synthetic building block Reductive amination Anthranilate derivatives Medicinal chemistry

Anthranilate Chemotype Validation: Structurally Related Derivatives Demonstrate Nanomolar Kinase Inhibition

The anthranilate-derived chemotype, of which methyl 2-((pyridin-3-ylmethyl)amino)benzoate is a core member, has been extensively validated in medicinal chemistry campaigns. Anthranilamide derivatives incorporating the pyridinylmethyl motif have demonstrated potent inhibition across multiple therapeutic targets: compound 46g (an anthranilamide derivative) exhibited an IC₅₀ of 3.50 nM against factor Xa [1]; N-(2-oxo-2,3-dihydro-1H-indol-6-yl)-2-((6-oxo-1,6-dihydro-pyridin-3-ylmethyl)-amino)-benzamide (Ia) showed an IC₅₀ of 0.05 μM (50 nM) against KDR (VEGFR-2) [2]; and amino pyridine derivatives from this class have been patented as PI3K-gamma isoform inhibitors by Novartis [3]. These data establish the anthranilate-pyridinylmethyl scaffold as a privileged chemotype for kinase and protease inhibitor development [1][2][3].

Kinase inhibition Anthranilamide Factor Xa PI3K VEGFR

Validated Application Scenarios for Methyl 2-((pyridin-3-ylmethyl)amino)benzoate (CAS 1094347-42-8) in Research and Development


Synthetic Intermediate for Anthranilamide-Derived Kinase and Protease Inhibitor Libraries

The ortho-substituted aminobenzoate scaffold of CAS 1094347-42-8 provides a direct entry point for synthesizing anthranilamide derivatives that have demonstrated nanomolar inhibition against factor Xa (IC₅₀ = 3.50 nM), KDR/VEGFR-2 (IC₅₀ = 50 nM), and PI3K-gamma isoforms [1][2]. The methyl ester functionality enables facile amide coupling with diverse amine partners, while the secondary amine serves as an anchor point for further N-functionalization. This compound is appropriate for medicinal chemistry groups pursuing structure-activity relationship (SAR) campaigns targeting kinases, coagulation factors, or related enzyme classes where the anthranilate-pyridinylmethyl scaffold has established precedent.

Reference Standard for Positional Isomer Differentiation in SAR Studies

CAS 1094347-42-8 represents the ortho-substituted regioisomer within the pyridin-3-ylmethyl aminobenzoate family, distinct from meta- and para-substituted analogs that exhibit divergent biological profiles [1]. This compound is specifically indicated as a reference standard for SAR campaigns that require precise positional control of the pyridinylmethylamino substituent. Procurement of the incorrect regioisomer would introduce uncontrolled variables in binding assays, cellular studies, or crystallography experiments. Use of the ortho isomer ensures consistency and reproducibility in structure-activity investigations [1].

Cell-Based Screening and Phenotypic Assays Requiring Enhanced Permeability

The methyl ester form (CAS 1094347-42-8) is predicted to exhibit increased lipophilicity and reduced hydrogen-bond donor capacity relative to its carboxylic acid analog (CAS 282719-60-2, calculated LogP = 2.3919) [1]. This physicochemical profile suggests superior passive membrane permeability, making the compound better suited for cell-based assays, high-content screening, and phenotypic drug discovery platforms where compound access to intracellular targets is required. Researchers performing cell-based target engagement studies or functional assays should prioritize the ester derivative over the acid analog to minimize permeability-related false negatives [1].

Validation of GSK-3β Negative Control in Kinase Inhibitor Screening

BindingDB data for the carboxylic acid analog of CAS 1094347-42-8 indicate an EC₅₀ exceeding 300 μM against GSK-3β, consistent with an inactive or non-specific hit profile [1]. The methyl ester derivative (CAS 1094347-42-8) has not been reported as active against this target. This compound may therefore serve as a negative control or reference inactive compound in GSK-3β screening campaigns, particularly when researchers require a structurally matched but functionally distinct analog for counter-screening or selectivity panel assembly [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-((pyridin-3-ylmethyl)amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.